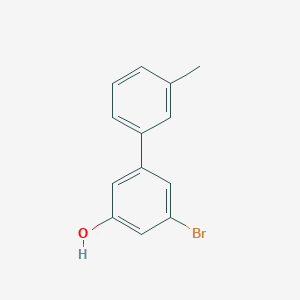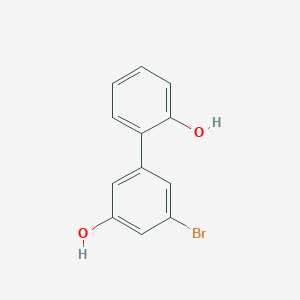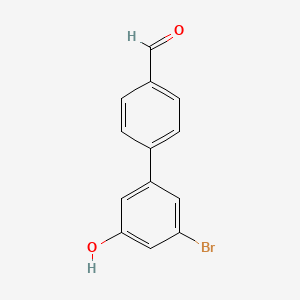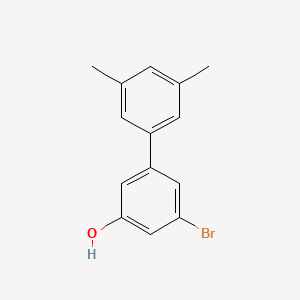
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% (3-B5DMPP) is a synthetic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and material science. It is a white crystalline solid with a molecular formula of C10H11BrO and a molecular weight of 220.09 g/mol. It is soluble in organic solvents such as ethanol, acetone, and ethyl acetate, and has a boiling point of 301°C. 3-B5DMPP has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis, as it has a unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% is not well understood. However, it is believed that the bromine atom in the molecule is responsible for its reactivity. The bromine atom is able to react with a variety of compounds, such as nucleophiles, electrophiles, and other molecules. This reactivity allows 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% to be used as a versatile reagent in organic synthesis and material science.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% are not well understood. However, it is known that it is not toxic and does not have any adverse effects on humans or animals when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% in laboratory experiments is its versatility. It can be used as a reagent for a variety of reactions, such as nucleophilic substitution, electrophilic substitution, and other reactions. Additionally, it is relatively easy to obtain and can be stored for long periods of time without degradation.
The main limitation of using 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% in laboratory experiments is its reactivity. It can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, it can react with itself, leading to the formation of dimers and other byproducts.
Orientations Futures
There are several potential future directions for the use of 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95%. For example, it could be used in the synthesis of more complex molecules, such as peptides or proteins. Additionally, it could be used in the synthesis of materials for use in biomedical applications, such as drug delivery devices. Furthermore, it could be used as a reagent in the synthesis of polymers and other materials for use in industrial applications. Finally, it could be used in the synthesis of novel compounds with potential medicinal applications.
Méthodes De Synthèse
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% is synthesized by a process called bromination. This process involves the treatment of a phenol compound with a brominating reagent, such as bromine or N-bromosuccinimide (NBS). The reaction is carried out in a solvent, such as dichloromethane or acetic acid, and is typically heated to a temperature of around 60°C. The product of the reaction is 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95%, which can then be isolated and purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been used as a starting material for the synthesis of various drug candidates, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). In material science, it has been used as a precursor for the synthesis of various polymers and other materials. In organic synthesis, it has been used as a reagent for the synthesis of various compounds, such as heterocycles and small molecules.
Propriétés
IUPAC Name |
3-bromo-5-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXILYRAPFTVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686368 |
Source


|
| Record name | 5-Bromo-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261991-63-2 |
Source


|
| Record name | 5-Bromo-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














